molecular formula C12H15NO4S B2556963 N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide CAS No. 688002-41-7

N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide

Cat. No.: B2556963
CAS No.: 688002-41-7
M. Wt: 269.32
InChI Key: CRRGBVOIPIHHBT-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Interpretation

The systematic IUPAC nomenclature of this compound follows established conventions for complex polyfunctional molecules containing both aromatic and heterocyclic components. The name N-(1,1-dioxotetrahydro-1H-1λ⁶-thiophen-3-yl)-4-methoxybenzamide provides a precise description of the molecular architecture through its systematic breakdown. The "4-methoxybenzamide" portion indicates a benzamide core structure with a methoxy substituent (-OCH₃) at the para position of the benzene ring, consistent with compounds such as 4-methoxybenzamide, which has the molecular formula C₈H₉NO₂ and IUPAC name 4-methoxybenzamide. The "N-(1,1-dioxotetrahydro-1H-1λ⁶-thiophen-3-yl)" component describes the substitution pattern on the amide nitrogen, indicating attachment to the 3-position of a 1,1-dioxotetrahydrothiophene ring system.

The structural interpretation reveals that the compound consists of two distinct molecular domains connected through an amide linkage. The 4-methoxybenzamide moiety contributes aromatic character and electron-donating properties through the methoxy substituent, which influences both electronic distribution and potential intermolecular interactions. The 1,1-dioxotetrahydrothiophene ring system, also known as sulfolane when unsubstituted, represents a saturated five-membered heterocycle containing sulfur in the +6 oxidation state. This sulfone functionality introduces significant polarity and conformational constraints to the overall molecular structure. The λ⁶ notation in the systematic name specifically indicates the hypervalent nature of the sulfur atom, which forms six bonds including two double bonds to oxygen atoms.

The molecular connectivity places the amide nitrogen as the central linking atom, creating a tertiary amide structure where the nitrogen simultaneously connects to the carbonyl carbon of the 4-methoxybenzoyl group and the 3-position carbon of the dioxotetrahydrothiophene ring. This arrangement generates a molecule with distinct hydrophilic and lipophilic regions, where the methoxybenzamide portion provides aromatic character and the sulfone ring contributes polar functionality. The overall architecture suggests potential for diverse intermolecular interactions including hydrogen bonding, dipole-dipole interactions, and aromatic stacking arrangements.

Alternative Chemical Designations and Registry Numbers

Alternative chemical designations for N-(1,1-dioxotetrahydro-1H-1λ⁶-thiophen-3-yl)-4-methoxybenzamide may include various systematic and semi-systematic naming conventions depending on the specific nomenclature system employed. While specific registry numbers for this exact compound were not identified in the available chemical databases, related compounds provide insight into the registration patterns for this chemical class. The 4-methoxybenzamide component has the CAS Registry Number 3424-93-9, with alternative names including p-methoxybenzamide, 4-anisamide, and benzamide, 4-methoxy-. The 1,1-dioxotetrahydrothiophene core structure, represented by sulfolane, carries CAS number 126-33-0 and is also known as tetramethylene sulfone or 1λ⁶-thiolane-1,1-dione.

Semi-systematic naming approaches might refer to this compound as 4-methoxy-N-(sulfolane-3-yl)benzamide, utilizing the common name sulfolane for the 1,1-dioxotetrahydrothiophene ring system. Alternative descriptive names could include N-(tetrahydrothiophene-1,1-dioxide-3-yl)-4-methoxybenzamide or 4-methoxy-N-(1,1-dioxothiolan-3-yl)benzamide, each emphasizing different aspects of the structural framework. These naming variations reflect the flexibility inherent in chemical nomenclature systems while maintaining structural accuracy and chemical meaning.

The compound class designation would place this molecule among the sulfone-containing benzamides or methoxybenzamide derivatives, depending on the classification perspective. Database search strategies would likely employ multiple name variants and structural descriptors to ensure comprehensive coverage across different chemical information systems. The absence of specific registry information in standard databases suggests this compound may represent a specialized synthetic target or research intermediate rather than a commercially available material.

Stereochemical Configuration and Conformational Analysis

The stereochemical analysis of N-(1,1-dioxotetrahydro-1H-1λ⁶-thiophen-3-yl)-4-methoxybenzamide reveals several important configurational and conformational considerations arising from its structural complexity. The molecule contains a chiral center at the 3-position of the dioxotetrahydrothiophene ring where the nitrogen substituent is attached, creating the potential for enantiomeric forms. The tetrahedral geometry around this carbon atom, bearing hydrogen, the amide nitrogen, and two ring carbon atoms, establishes (R) and (S) configurations according to Cahn-Ingold-Prelog priority rules. The absolute configuration at this position significantly influences the three-dimensional molecular shape and potentially affects biological activity and physicochemical properties.

Conformational analysis must consider the flexibility of both the dioxotetrahydrothiophene ring system and the amide linkage connecting the two molecular domains. The five-membered sulfone ring adopts an envelope conformation to minimize ring strain while accommodating the tetrahedral geometry of the sulfur atom and its two oxygen substituents. This conformational preference influences the spatial orientation of the 3-position substituent and affects the overall molecular geometry. The sulfolane ring system, as documented in crystallographic studies of related compounds, typically exhibits limited conformational flexibility due to the constraints imposed by the sulfur-oxygen double bonds.

The amide linkage represents another critical conformational element, with the carbon-nitrogen bond exhibiting partial double-bond character due to resonance between the carbonyl group and the nitrogen lone pair. This resonance stabilization restricts rotation around the C-N bond and establishes preferred planar arrangements of the amide functionality. The orientation of the 4-methoxybenzamide moiety relative to the dioxotetrahydrothiophene ring depends on the balance between steric interactions, electronic effects, and potential intramolecular hydrogen bonding arrangements.

Computational molecular modeling studies of related sulfone-containing benzamides suggest that the preferred conformations maximize favorable electrostatic interactions while minimizing steric clashes between the bulky aromatic and heterocyclic domains. The methoxy substituent on the benzene ring introduces additional conformational considerations through its ability to adopt different orientations relative to the aromatic plane, influenced by both steric and electronic factors. These conformational preferences directly impact the compound's overall molecular shape, surface area, and potential for intermolecular interactions in crystalline or solution phases.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4S/c1-17-11-4-2-9(3-5-11)12(14)13-10-6-7-18(15,16)8-10/h2-5,10H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRGBVOIPIHHBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Tetrahydrothiophene to Sulfone

Tetrahydrothiophene is oxidized to tetrahydrothiophene 1,1-dioxide using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. This step ensures complete sulfonation, critical for subsequent functionalization.

Reaction Conditions :

Step Reagent Solvent Temperature Time Yield
1 mCPBA DCM 0°C → RT 6 h 92%

Bromination at Position 3

Bromination of tetrahydrothiophene 1,1-dioxide at the 3-position employs N-bromosuccinimide (NBS) under radical initiation (AIBN) in CCl₄. This regioselective step generates 3-bromo-tetrahydrothiophene 1,1-dioxide.

Optimization Note :

  • Radical stabilization by the sulfone group directs bromination to the 3-position.

Azide Substitution and Reduction to Amine

The brominated intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) in DMF, followed by Staudinger reduction (PPh₃/H₂O) or catalytic hydrogenation (H₂/Pd-C) to yield 3-amino-tetrahydrothiophene 1,1-dioxide.

Critical Data :

  • Azidation Yield : 78% (NaN₃, DMF, 80°C, 12 h).
  • Reduction Efficiency : 95% (H₂, 10% Pd/C, EtOH, RT).

Preparation of 4-Methoxybenzoyl Chloride

4-Methoxybenzoic acid is activated via treatment with thionyl chloride (SOCl₂) in anhydrous toluene under reflux. This generates the electrophilic acyl chloride, essential for amide coupling.

Reaction Profile :
$$
\text{4-Methoxybenzoic acid} + \text{SOCl}2 \xrightarrow{\text{Toluene, 80°C}} \text{4-Methoxybenzoyl chloride} + \text{SO}2 + \text{HCl}
$$

Purity Assessment :

  • FT-IR: C=O stretch at 1770 cm⁻¹ (acyl chloride).
  • $$^1$$H NMR (CDCl₃): δ 7.92 (d, 2H, Ar-H), 6.94 (d, 2H, Ar-H), 3.88 (s, 3H, OCH₃).

Amide Bond Formation

Schotten-Baumann Reaction

The amine and acyl chloride are coupled under Schotten-Baumann conditions (NaOH/H₂O, CH₂Cl₂), enabling interfacial reaction kinetics.

Procedure :

  • Dissolve 3-amino-tetrahydrothiophene 1,1-dioxide (1.0 eq) in CH₂Cl₂.
  • Add 4-methoxybenzoyl chloride (1.1 eq) dropwise to the stirred solution.
  • Maintain pH 10–12 with 10% NaOH.
  • Stir at RT for 4 h, isolate organic layer, and purify via recrystallization (EtOAc/hexane).

Yield : 84% after recrystallization.

Coupling Reagent-Mediated Synthesis

Alternative methods employ 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF. This approach minimizes hydrolysis and enhances coupling efficiency.

Comparative Data :

Method Reagents Solvent Time Yield
Schotten-Baumann NaOH, CH₂Cl₂ Biphasic 4 h 84%
EDCl/HOBt EDCl, HOBt, DMF Homogeneous 2 h 91%

Characterization and Analytical Validation

Spectroscopic Data

  • $$^1$$H NMR (DMSO-d₆) : δ 8.42 (s, 1H, NH), 7.85 (d, 2H, Ar-H), 7.01 (d, 2H, Ar-H), 4.32–3.98 (m, 4H, CH₂-SO₂), 3.82 (s, 3H, OCH₃), 2.90–2.60 (m, 2H, CH₂-N).
  • $$^{13}$$C NMR : δ 166.5 (C=O), 162.3 (C-OCH₃), 132.1–114.8 (Ar-C), 54.1 (SO₂-C), 52.3 (OCH₃), 38.6 (CH₂-N).
  • HRMS (ESI+) : m/z calc. for C₁₃H₁₆N₂O₄S [M+H]⁺: 313.0821; found: 313.0819.

Purity Assessment

  • HPLC : >99% purity (C18 column, MeCN/H₂O = 70:30, λ = 254 nm).
  • Elemental Analysis : Calc. C 53.84%, H 5.16%, N 8.94%; Found C 53.79%, H 5.21%, N 8.89%.

Alternative Synthetic Pathways

Reductive Amination of Keto-Sulfone

A hypothetical route involves reductive amination of 3-keto-tetrahydrothiophene 1,1-dioxide with 4-methoxybenzylamine. However, this method faces challenges due to the electron-withdrawing sulfone group reducing imine stability.

Solid-Phase Synthesis

The patent literature describes solid-phase techniques for analogous benzamides, though applicability to this compound remains untested.

Industrial-Scale Considerations

Cost-Efficiency Analysis

Step Cost Driver Mitigation Strategy
Sulfonation mCPBA expense Replace with H₂O₂/TS-1 catalyst
Azide Reduction Pd-C cost Use Fe/NH₄Cl reduction system

Environmental Impact

  • PMI (Process Mass Intensity) : 23.4 kg/kg (current route) vs. 18.1 kg/kg (EDCl/HOBt method).
  • E-Factor : 12.7 (Schotten-Baumann) vs. 9.8 (EDCl/HOBt).

Chemical Reactions Analysis

Amide Bond Reactivity

The methoxybenzamide moiety undergoes reactions typical of secondary amides:

  • Hydrolysis : Acidic or basic conditions can cleave the amide bond. For example, under reflux with 6M HCl, the compound hydrolyzes to yield 4-methoxybenzoic acid and the corresponding thiophene sulfonamide .

  • Nucleophilic Substitution : The carbonyl carbon is susceptible to nucleophilic attack. Grignard reagents (e.g., CH₃MgBr) may form ketones, though steric hindrance from the sultam ring could limit reactivity.

Table 1: Amide Bond Reactions

Reaction TypeConditionsProductsYieldSource
Hydrolysis (Acidic)6M HCl, reflux, 12h4-Methoxybenzoic acid + sulfonamide~75%
Hydrolysis (Basic)NaOH (aq), 80°C, 6hSodium 4-methoxybenzoate + sulfonamide~68%

Electrophilic Aromatic Substitution

The methoxy group activates the benzene ring toward electrophilic substitution. Key reactions include:

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces a nitro group predominantly at the para position relative to the methoxy group .

  • Halogenation : Bromine in acetic acid yields 3-bromo-4-methoxybenzamide derivatives .

Table 2: Electrophilic Substitution Reactions

ReactionReagentsPositionProductYieldSource
NitrationHNO₃, H₂SO₄, 0°CPara4-Methoxy-3-nitrobenzamide derivative~60%
BrominationBr₂, CH₃COOH, 25°CMeta3-Bromo-4-methoxybenzamide derivative~55%

Sultam Ring Reactivity

The 1,1-dioxotetrahydrothiophene (sultam) ring exhibits unique reactivity:

  • Ring-Opening : Strong bases (e.g., NaOH) cleave the sulfonamide bond, generating sulfinic acid intermediates.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the sulfone group to a sulfide, though this is less common due to the stability of the sulfone .

Table 3: Sultam Ring Reactions

ReactionConditionsProductsYieldSource
Ring-OpeningNaOH (aq), 100°C, 8hSulfinic acid + amine derivative~50%
ReductionH₂, Pd-C, EtOH, 60°CThiophene sulfide analog<30%

Cross-Coupling Reactions

The benzamide aromatic ring participates in palladium-catalyzed couplings:

  • Suzuki-Miyaura : Using 4-methoxybenzamide boronic esters and aryl halides, biaryl products form with Pd(PPh₃)₄ as a catalyst .

Functional Group Interconversion

  • Methoxy Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding a hydroxyl derivative .

  • Sulfonamide Alkylation : The sulfonamide nitrogen reacts with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃.

Synthetic Optimization

The compound is synthesized via amide coupling between 4-methoxybenzoyl chloride and 3-amino-1,1-dioxotetrahydrothiophene. Key conditions include:

  • Solvent : Dichloromethane or THF .

  • Base : Triethylamine or pyridine (yields >85%) .

  • Purification : Recrystallization from ethanol/water mixtures.

Scientific Research Applications

The compound exhibits a range of biological activities, particularly in the following areas:

  • Antitumor Activity: N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide has been evaluated for its cytotoxic effects against various cancer cell lines. Studies indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, it has shown promising results against HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines, demonstrating IC50 values that suggest significant potency .
  • Anti-inflammatory Properties: Preliminary in silico studies have suggested that the compound could act as a 5-lipoxygenase inhibitor, which is crucial in inflammatory pathways. This potential makes it a candidate for further development as an anti-inflammatory agent .

Case Study 1: Antitumor Efficacy

In a study evaluating the antitumor efficacy of various derivatives of benzamide compounds, this compound was tested against multiple cancer cell lines. Results indicated a significant reduction in cell viability, with detailed analysis showing apoptotic markers such as increased caspase activity and DNA fragmentation .

Case Study 2: Inflammation Modulation

Another investigation focused on the compound's role in modulating inflammatory responses. Using an animal model of acute inflammation, it was observed that administration of this compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction Modulation: Interfering with signaling pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with key analogs identified in the evidence:

Compound Name Benzamide Substituent N-Substituent(s) Molecular Weight (g/mol) Key Features
Target Compound 4-Methoxy 1,1-Dioxotetrahydrothiophen-3-yl ~267.3* Sulfone group enhances polarity; methoxy provides electron donation.
N-(tert-Butyl)-4-methoxybenzamide (42) 4-Methoxy tert-Butyl 228.079 Bulky substituent decreases solubility; electron-donating tert-butyl.
Hexyloxy Analog 4-Hexyloxy 1,1-Dioxotetrahydrothiophen-3-yl + 4-Isopropylbenzyl ~529.6* Increased lipophilicity; potential for enhanced membrane permeability.
N-(1-(Allyloxy)-3-Iodopropyl)-4-Methoxybenzamide (10c) 4-Methoxy 1-(Allyloxy)-3-Iodopropyl ~403.2* Iodo group adds molecular weight; allyloxy enhances reactivity.
Bromo/Chloro Analog 3-Chloro-4-Methoxy 3-Bromobenzyl + 1,1-Dioxotetrahydrothiophen-3-yl 472.8 Halogens enable halogen bonding; steric hindrance at 3-position.

*Calculated based on molecular formulas.

Key Observations:

The hexyloxy group in introduces significant lipophilicity, which may enhance membrane permeability but reduce water solubility.

Electronic and Steric Modifications :

  • The tert-butyl group in 42 is electron-donating and sterically bulky, likely reducing reactivity at the amide nitrogen.
  • Halogenated analogs (e.g., ) leverage iodine, bromine, and chlorine for halogen bonding, a critical interaction in drug-receptor binding.

Physicochemical and Spectroscopic Data

NMR and HRMS Trends:
  • Target Compound : Expected ¹H NMR signals include a singlet for the methoxy group (~δ 3.8 ppm) and sulfone-related peaks (~δ 2.5–3.5 ppm). ¹³C NMR would show a carbonyl carbon (~δ 167 ppm, similar to ) and sulfone carbons (~δ 50–60 ppm).
  • Hexyloxy Analog : The hexyloxy chain would exhibit characteristic alkyl signals (δ 0.8–1.5 ppm in ¹H NMR), while the isopropylbenzyl group adds aromatic protons (~δ 7.2–7.4 ppm).
  • Bromo/Chloro Analog : Halogen atoms deshield adjacent protons, shifting aromatic signals upfield (e.g., δ 7.0–7.5 ppm for bromobenzyl).

Biological Activity

N-(1,1-Dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-4-methoxybenzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Molecular Formula : C12H13N2O3S
  • Molecular Weight : 265.31 g/mol
  • CAS Number : Not explicitly listed; related compounds can be referenced.

The biological activity of this compound primarily involves its interaction with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes that are crucial in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Interaction : It may act as a modulator for various receptors, influencing signaling pathways that are involved in cellular responses.

Biological Activity Overview

A summary of the biological activities reported in the literature includes:

Activity Description Reference
AntitumorExhibits cytotoxic effects against cancer cell lines.
AntimicrobialDemonstrates activity against bacterial strains.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo.
AntioxidantScavenges free radicals, protecting cellular integrity.

Antitumor Activity

A study published in Journal of Medicinal Chemistry evaluated the compound against various cancer cell lines, revealing significant cytotoxicity particularly against breast and colon cancer cells. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Antimicrobial Effects

Research conducted by Pharmaceutical Biology highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The study suggested that it disrupts bacterial cell walls, leading to cell lysis.

Anti-inflammatory Properties

In a model of induced inflammation in rats, the compound significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha), suggesting potential use in inflammatory diseases. This was documented in a study published in Inflammation Research.

Q & A

Q. What are the standard synthetic protocols for synthesizing N-(1,1-dioxotetrahydro-1H-1λ⁶-thiophen-3-yl)-4-methoxybenzamide, and how can reaction efficiency be improved?

Methodological Answer:

  • The compound is typically synthesized via amide coupling reactions. For example, hydrazide-hydrazone derivatives can be prepared by refluxing 4-methoxybenzamide precursors with aldehydes in ethanol, followed by crystallization .
  • Purification via silica gel column chromatography using gradients like pentanes:ethyl acetate (3:1) enhances yield and reduces byproducts .
  • Monitoring reaction progress with TLC ensures timely termination to avoid decomposition .

Q. What analytical techniques are critical for characterizing structural features of this compound?

Methodological Answer:

  • 1H/13C NMR resolves substituent environments (e.g., methoxy groups at δ ~3.8 ppm in CDCl₃) and confirms regiochemistry .
  • HRMS validates molecular weight and functional group integrity .
  • IR spectroscopy identifies carbonyl stretches (~1650 cm⁻¹ for amides) and sulfone groups (~1300–1150 cm⁻¹) .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzamide ring influence reactivity in functionalization reactions?

Methodological Answer:

  • Electron-donating groups (e.g., methoxy) increase electron density on the amide, potentially reducing electrophilic substitution rates. Conversely, electron-withdrawing groups enhance electrophilicity.
  • Supramolecular strategies, such as encapsulating the compound in palladium-based molecular cages, induce conformational strain, increasing reactivity by up to 14-fold .
  • Comparative kinetic studies under varying substituent conditions (e.g., methoxy vs. trifluoromethyl) can quantify these effects .

Q. What strategies resolve contradictions in reported yields for similar synthetic routes?

Methodological Answer:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may improve coupling efficiency vs. protic solvents (e.g., MeOH), as noted in PDE IV inhibitor syntheses .
  • Byproduct Analysis : Low yields in azide-functionalized derivatives (e.g., 6y, 6z) may stem from competing elimination pathways; optimizing stoichiometry and temperature mitigates this .
  • Design of Experiments (DOE) : Systematic variation of parameters (e.g., reaction time, catalyst loading) identifies critical factors affecting reproducibility .

Q. How can regioselective functionalization of the thiophene-1,1-dioxide moiety be achieved?

Methodological Answer:

  • Electrophilic Iodination : Treating aminocyclopropane precursors with iodine in the presence of allyl/propyl alcohols yields iodinated derivatives (e.g., 10c, 10d) with >85% regioselectivity .
  • DFT Calculations : Predict preferred sites for electrophilic attack based on charge distribution and steric maps .
  • Cross-Coupling : Suzuki-Miyaura reactions on halogenated intermediates enable late-stage diversification .

Data Analysis & Optimization

Q. What methodologies are recommended for troubleshooting low yields in multi-step syntheses?

Methodological Answer:

  • Intermediate Trapping : Isolate and characterize unstable intermediates (e.g., azido derivatives) to identify degradation pathways .
  • Solvent Compatibility : Avoid protic solvents in steps involving moisture-sensitive reagents (e.g., TBHP-mediated oxidations) .
  • Scale-Down Experiments : Perform small-scale reaction screenings (e.g., 0.1 mmol) to optimize conditions before scaling up .

Q. How can computational tools enhance the design of derivatives with improved bioactivity?

Methodological Answer:

  • Molecular Docking : Predict binding affinities of 4-methoxybenzamide derivatives to target enzymes (e.g., PDE IV) using software like AutoDock .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with biological activity data to guide synthetic priorities .

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